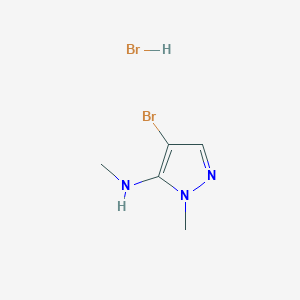

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide” is a chemical compound with the molecular formula C5H9Br2N3 and a molecular weight of 270.95 . It is typically used for research purposes .

Molecular Structure Analysis

The InChI code for “4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide” is 1S/C5H8BrN3.BrH/c1-7-5-4(6)3-8-9(5)2;/h3,7H,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide” are not available, pyrazole derivatives are known to participate in various chemical reactions. For example, they can undergo [3+2] cycloaddition reactions with alkyl hydrazines .Physical And Chemical Properties Analysis

“4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of 1,4′-Bipyrazoles

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide serves as a valuable starting material for the synthesis of 1,4′-bipyrazoles. These compounds find applications in various fields, including materials science and drug discovery .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects. Researchers have synthesized hydrazine-coupled pyrazoles, some of which exhibit potent antileishmanial and antimalarial activities. These compounds could be explored further for their therapeutic potential .

Inhibition of Liver Alcohol Dehydrogenase

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide has been investigated as an inhibitor of liver alcohol dehydrogenase. Understanding its inhibitory properties can contribute to drug development and enzyme-related research .

Anti-Inflammatory Properties

While not directly studied for anti-inflammatory effects, similar 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory activity. Further investigations could explore whether this compound shares similar properties .

Antiproliferative Activity

Although specific data on 4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide’s antiproliferative activity is scarce, its structural features suggest potential bioactivity. Researchers could explore its effects on cell proliferation and cancer cells .

Propriétés

IUPAC Name |

4-bromo-N,2-dimethylpyrazol-3-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.BrH/c1-7-5-4(6)3-8-9(5)2;/h3,7H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWSOKSUIQCNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2374428.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2374429.png)

![N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine](/img/structure/B2374431.png)

![Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2374433.png)

![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)

![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)

![N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2374448.png)